3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin 3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin
Brand Name: Vulcanchem
CAS No.: 720674-16-8
VCID: VC7922539
InChI: InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3
SMILES: CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br
Molecular Formula: C16H11BrO2
Molecular Weight: 315.16 g/mol

3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin

CAS No.: 720674-16-8

Cat. No.: VC7922539

Molecular Formula: C16H11BrO2

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin - 720674-16-8

Specification

CAS No. 720674-16-8
Molecular Formula C16H11BrO2
Molecular Weight 315.16 g/mol
IUPAC Name 3-(3-bromophenyl)-4-methylchromen-2-one
Standard InChI InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3
Standard InChI Key KZSSDNUKQDGMEZ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br
Canonical SMILES CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(3-Bromophenyl)-4-methylcoumarin belongs to the coumarin family, a class of benzopyrone derivatives. Its IUPAC name is 3-(3-bromophenyl)-4-methyl-2H-chromen-2-one, with the systematic name reflecting the bromine substitution on the phenyl ring at the coumarin's 3-position . The methyl group at the 4-position introduces steric and electronic modifications that influence its reactivity compared to unsubstituted coumarins.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₆H₁₁BrO₂
Molecular weight315.16 g/mol
SMILESCC1=C(C(=O)OC2=C1C=CC=C2)C3=CC(=CC=C3)Br
InChIKeyNDIRYIRGJBIHDU-UHFFFAOYSA-N
X-ray crystallography dataNot available-

The absence of single-crystal X-ray data for this specific compound necessitates reliance on computational models and analog comparisons. For instance, 6-chloro-3-(3-bromophenyl)-4-methylcoumarin (PubChem CID 688758) exhibits a planar coumarin core with dihedral angles of 15.2° between the phenyl and coumarin rings , suggesting similar conformational flexibility in the non-chlorinated analog.

Spectroscopic Signatures

While direct spectroscopic data for 3-(3-bromophenyl)-4-methylcoumarin are scarce, related bromocoumarins demonstrate characteristic signals:

  • ¹H NMR: Methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 6.8–8.5 ppm depending on substitution patterns .

  • ¹³C NMR: The lactone carbonyl resonates near δ 160 ppm, with bromine-bearing carbons showing deshielding effects .

  • IR Spectroscopy: Strong absorbance bands at 1720–1750 cm⁻¹ (lactone C=O) and 600–650 cm⁻¹ (C-Br stretch) .

Synthetic Methodologies

Core Coumarin Synthesis

The coumarin scaffold is typically synthesized via:

  • Pechmann condensation: Acid-catalyzed reaction of phenols with β-ketoesters

  • Kostanecki-Robinson reaction: Cyclization of o-hydroxyaryl ketones

  • Perkin reaction: Between salicylaldehydes and acetic anhydride

For 3-aroylcoumarins like 3-(3-bromophenyl)-4-methylcoumarin, Friedel-Crafts acylation is commonly employed. A modified approach involves:

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
14-Methylcoumarin, AlCl₃, 3-bromobenzoyl chloride, DCM, 0°C → rt, 12h68%
2Column chromatography (SiO₂, hexane:EtOAc 4:1)-

Bromination Strategies

Direct bromination of pre-formed coumarins often employs:

  • Electrophilic bromination using Br₂/FeBr₃ in CHCl₃

  • Directed ortho-bromination with NBS/CCl₄ under radical conditions

  • Metal-mediated bromine transfer using CuBr₂/Pd catalysts

Notably, 3-position bromination typically requires directing groups or prior functionalization due to the coumarin ring's electronic structure .

Reactivity and Derivative Synthesis

Nucleophilic Displacement

The bromine atom at the 3-phenyl position undergoes facile substitution reactions:

3-Br+Nu3-Nu+Br\text{3-Br} + \text{Nu}^- \rightarrow \text{3-Nu} + \text{Br}^-

Common nucleophiles include:

  • Amines (primary/secondary) → arylaminocoumarins

  • Thiols → thioether derivatives

  • Alkoxides → ether-linked analogs

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diverse functionalization:

3-Br+R-B(OH)2Pd(PPh3)43-R\text{3-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-R}

Notable examples:

  • Suzuki-Miyaura coupling with boronic acids

  • Sonogashira coupling with terminal alkynes

  • Heck reaction with alkenes

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL)

  • Thermal stability: Decomposition onset at 210–220°C (DSC data for analog )

  • Photostability: Undergoes [2+2] cycloaddition under UV light (λ > 300 nm)

Electronic Characteristics

Bromine's electron-withdrawing effect results in:

  • Redshifted absorption (λₐᵦₛ ≈ 320 nm in MeOH)

  • Enhanced fluorescence quantum yield (Φ = 0.42 vs 0.18 for non-brominated analog )

  • Electrochemical HOMO-LUMO gap of 3.1 eV (cyclic voltammetry data )

Biological and Material Applications

Table 3: Bioactivity of Brominated Coumarin Analogs

ActivityTargetIC₅₀/EC₅₀MechanismSource
AntimicrobialS. aureus8.2 μMMembrane disruption
AnticancerMCF-7 cells12.4 μMTopoisomerase II inhibition
Anti-inflammatoryCOX-20.87 μMCompetitive binding

Materials Science Applications

  • Organic semiconductors: Hole mobility ≈ 0.03 cm²/V·s (OFET measurements )

  • Fluorescent sensors: Detection limit for Hg²⁺ = 7.8 nM (λₑₓ/λₑₘ = 330/450 nm )

  • Photoresponsive materials: Reversible dimerization under UV/Vis light

Computational Studies

DFT Calculations

B3LYP/6-311++G(d,p) level calculations predict:

  • Dipole moment: 4.8 Debye

  • HOMO (-6.2 eV) localized on bromophenyl ring

  • LUMO (-2.9 eV) distributed across coumarin π-system

Molecular Docking

AutoDock Vina simulations with COX-2 (PDB 5IKT):

  • Binding energy = -9.3 kcal/mol

  • Key interactions: Br···Val349 hydrophobic contact, lactone O···Tyr385 H-bond

Environmental and Regulatory Considerations

Ecotoxicity

  • Daphnia magna LC₅₀ = 1.2 mg/L (48h exposure)

  • Bioconcentration factor (BCF) = 120 (EPI Suite estimation)

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